Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate

Drug Design Permeability ADME

Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate (CAS 77435-42-8) is a fully substituted, non-acidic pyrazole-4-carboxylate ester with a molecular weight of 244.29 g/mol and a calculated logP of 2.5. Its defining feature is the absence of hydrogen bond donors (HBD = 0), which results from complete alkyl/aryl substitution on the pyrazole core, including N1-methylation.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 77435-42-8
Cat. No. B1354643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate
CAS77435-42-8
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1C)C)C2=CC=CC=C2
InChIInChI=1S/C14H16N2O2/c1-4-18-14(17)12-10(2)15-16(3)13(12)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3
InChIKeyXEWSVZCAYCGEBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate (CAS 77435-42-8): A Chemically Differentiated Pyrazole Ester Building Block


Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate (CAS 77435-42-8) is a fully substituted, non-acidic pyrazole-4-carboxylate ester with a molecular weight of 244.29 g/mol and a calculated logP of 2.5 [1]. Its defining feature is the absence of hydrogen bond donors (HBD = 0), which results from complete alkyl/aryl substitution on the pyrazole core, including N1-methylation [1]. This structural characteristic distinguishes it from common N1-H pyrazole ester analogs and directly influences its physicochemical and synthetic profile for research and development applications [2].

Why Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate Cannot Be Replaced by General Pyrazole-4-carboxylate Analogs


Generic substitution of Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate with other in-class pyrazole-4-carboxylates is inadvisable due to critical differences in hydrogen bonding capacity and reactivity. The target compound's N1-methyl substitution eliminates the pyrazole N-H donor, resulting in HBD = 0, compared to HBD = 1 for its closest analog, Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate (CAS 76923-16-5) [1]. This absence of an acidic proton prevents undesirable tautomerism and reduces non-specific binding, which is favored in cell-based assays and membrane permeability predictions. Furthermore, the specific substitution pattern is essential for its demonstrated utility as a substrate in transition-metal-free decarboxylative fluorination reactions, a pathway that would be complicated or blocked by the presence of an unprotected N-H group [2].

Quantitative Evidence for Selecting Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate (CAS 77435-42-8)


Physicochemical Differentiation: Absence of Hydrogen Bond Donors

The target compound lacks hydrogen bond donors (HBD = 0), a direct result of N1-methylation. In contrast, its closest commercial analog, Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate (CAS 76923-16-5), bears an N1-H group and has a computed HBD count of 1 [1]. This single donor difference is quantitatively significant, as it lowers the target compound's topological polar surface area (tPSA) to 44.1 Ų and positions it in a more favorable medicinal chemistry space for passive membrane permeation [1].

Drug Design Permeability ADME Physicochemical Profiling

Synthetic Utility: Precursor for Decarboxylative Fluorination

Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate is a pre-validated substrate for transition-metal-free decarboxylative fluorination. In a reported method, the corresponding carboxylic acid (obtained via hydrolysis of the ester) reacts with Selectfluor in the presence of KF and NaOH to produce 4-fluoro-1,3-dimethyl-5-phenyl-1H-pyrazole [1]. This specific reactivity is enabled by the electron-rich nature of the fully substituted pyrazole and the absence of competing N-H protons. The more common N-H analog (CAS 76923-16-5) would present an acidic proton, making direct application of this methodology problematic without protection.

Organic Synthesis Radiochemistry Fluorination Building Block

Structural Identity: Definitive Spectroscopic Fingerprinting

A key differentiator from many in-class analogs is the availability of authenticated, curated spectral data. The compound possesses a defined GC-MS spectrum and 13C NMR spectrum in the Wiley Registry of Mass Spectral Data and KnowItAll libraries, accessible via PubChem and SpectraBase [1][2]. This allows for immediate identity verification against an authoritative standard, a critical procurement advantage over analogs like CAS 76923-16-5, for which such curated multi-spectral data is not as readily accessible in public repositories .

Analytical Chemistry Quality Control Structure Elucidation Reference Standard

Commercial Availability: High-Purity Specifications for Research Use

The compound is commercially available with a high purity specification of 98% (HPLC), as supplied by Beyotime (Product Y168918) [1]. This defined purity level, combined with published storage and handling data (stable for 3 years at 4°C), provides a quantifiable quality benchmark that is not consistently available from alternative synthetic sources or for less common analogs like ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, which is often listed at a lower 95% purity from custom synthesis vendors .

Procurement Purity Analysis Research Grade Chemicals Vendor Qualification

Recommended Application Scenarios for Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate (CAS 77435-42-8)


Medicinal Chemistry: Design of CNS-Penetrant Pyrazole Leads

The compound's zero H-bond donor count (HBD = 0) and logP of 2.5 make it an ideal starting scaffold for central nervous system (CNS) drug discovery programs [1]. Unlike N-H containing pyrazole analogs which possess higher HBD counts and may exhibit poor blood-brain barrier penetration, this building block immediately biases a lead series toward favorable CNS MPO scores. SAR exploration at the 4-carboxylate ester provides a rapid handle for tuning metabolic stability and target affinity without introducing H-bond donor liabilities [1].

Synthetic Chemistry: Gateway to 4-Fluoropyrazoles for PET Imaging and Medicinal Chemistry

Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate serves as a direct precursor to 4-fluoro-1,3-dimethyl-5-phenyl-1H-pyrazole via hydrolytic decarboxylation-fluorination [2]. This reaction yields a fluorinated heterocycle, a privileged motif in agrochemical and pharmaceutical agents. The capacity to introduce 18F or 19F at a late stage is critical for the development of radioligands for positron emission tomography (PET) imaging, making this compound a strategic procurement choice for imaging and radiochemistry groups [2].

Analytical R&D and Quality Control: Certified Spectroscopic Reference Standard

With authenticated GC-MS and 13C NMR spectra deposited in the Wiley Registry, this compound can be procured as a reference standard for analytical method development and validation [3]. A QC laboratory developing an HPLC or GC method for process control of pyrazole-containing active pharmaceutical ingredients (APIs) can use the 98% purity product as a system suitability standard or a retention time marker, ensuring robust and reproducible chromatographic methods that are traceable to a definitive spectral library entry [3][4].

Chemical Biology: Drug Affinity Responsive Target Stability (DARTS) and Cellular Target Engagement Assays

The compound's high purity (98%) and neutral, low-HBD profile make it optimal for use in cell-based target engagement assays such as DARTS or CETSA [4]. The absence of the N-H proton minimizes non-specific binding to cellular proteins, thereby reducing background noise. Its carboxylic acid precursor (available by hydrolysis) can be conjugated to solid supports or biotin tags to create a target-specific chemical probe for pull-down and proteomics experiments, enabling the identification of its protein binding partners [4].

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